molecular formula C15H17NO5 B3180344 endo-BCN-NHS carbonate CAS No. 1493802-77-9

endo-BCN-NHS carbonate

Cat. No.: B3180344
CAS No.: 1493802-77-9
M. Wt: 291.30
InChI Key: SKTDJYHCSCYLQU-FOSCPWQOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,8S,9s)-Bicyclo[6.1.0]non-4-yn-9-ylmethyl N-succinimidyl carbonate (BCN-NHS) is a strained cyclooctyne derivative widely employed in copper-free click chemistry. Its bicyclo[6.1.0]nonene core imports significant ring strain (~18 kcal/mol), enabling rapid cycloaddition with azides via strain-promoted azide-alkyne cycloaddition (SPAAC) without cytotoxic copper catalysts . BCN-NHS is particularly valued for its N-hydroxysuccinimide (NHS) ester moiety, which facilitates covalent conjugation to primary amines in biomolecules (e.g., proteins, peptides) under mild aqueous conditions . Applications span bioorthogonal labeling, polymer functionalization, and targeted drug delivery systems, as demonstrated in the synthesis of biotinylated human serum albumin (HSA) and functionalized poly(2-alkyl-2-oxazoline)s .

Key structural attributes include:

  • Molecular Formula: C17H17NO5
  • Molecular Weight: 315.32 g/mol
  • Storage: Requires storage at -20°C under inert atmosphere to prevent NHS ester hydrolysis .

Properties

IUPAC Name

[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methyl (2,5-dioxopyrrolidin-1-yl) carbonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO5/c17-13-7-8-14(18)16(13)21-15(19)20-9-12-10-5-3-1-2-4-6-11(10)12/h10-12H,3-9H2/t10-,11+,12?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKTDJYHCSCYLQU-FOSCPWQOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C2COC(=O)ON3C(=O)CCC3=O)CCC#C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2[C@@H](C2COC(=O)ON3C(=O)CCC3=O)CCC#C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1426827-79-3
Record name rac-[(1R,8S,9S)-bicyclo[6.1.0]non-4-yn-9-yl]methyl 2,5-dioxopyrrolidin-1-yl carbonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Mechanism of Action

Target of Action

It is known to be used in copper-free click chemistry, which suggests that its targets could be a wide range of biological molecules that contain azide groups, as these are the typical targets in click chemistry reactions.

Mode of Action

The compound is likely to interact with its targets through a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction. This is a type of click chemistry reaction that does not require a copper catalyst. The compound contains a bicyclo[6.1.0]nonyne group, which is strained and thus highly reactive towards azides. When the compound encounters a target molecule with an azide group, it reacts to form a stable triazole linkage.

Result of Action

The primary result of the action of this compound is the formation of a stable triazole linkage with azide-containing molecules. This allows for the labeling and tracking of these molecules in biological systems without affecting their native functions.

Biological Activity

(1R,8S,9s)-Bicyclo[6.1.0]non-4-yn-9-ylmethyl N-succinimidyl carbonate, commonly referred to as BCN-NHS, is a compound utilized in copper-free click chemistry. This approach has gained significant traction in the biomedical field due to its ability to facilitate bioorthogonal reactions without the toxicity associated with traditional copper-catalyzed methods. This article delves into the biological activity of BCN-NHS, highlighting its applications, mechanisms, and research findings.

BCN-NHS operates primarily through strain-promoted azide-alkyne cycloaddition (SPAAC), a reaction that allows for the selective labeling of biomolecules in living systems. The absence of copper catalysts makes this method particularly suitable for in vivo applications, as it minimizes cytotoxic effects on cells and tissues . The compound's structure includes a bicyclic framework that enhances its reactivity and stability, making it an effective tool for bioconjugation.

Applications in Biomedical Research

  • Labeling Biomolecules : BCN-NHS is employed to label various biomolecules, including proteins and lipids, enabling researchers to track biological processes in real-time .
  • Drug Delivery Systems : The compound has been integrated into drug delivery systems where it facilitates the targeted release of therapeutic agents through bioorthogonal reactions .
  • Tissue Engineering : BCN-NHS can be used to functionalize elastin-like proteins, forming hydrogels that are useful for cell encapsulation and tissue scaffolding .

1. Imaging and Tracking

A study demonstrated the use of BCN-NHS for live-cell imaging by conjugating it with fluorophores that bind to azide-labeled glycans. This approach allowed for real-time tracking of cellular interactions without the interference of toxic metal catalysts .

2. Drug Development

Research involving the conversion of cytarabine (ara-C) into a traceable mimic using azide chemistry illustrated how BCN-NHS can be utilized to understand drug pharmacokinetics and pharmacodynamics better. This study confirmed that the modified compound retained a similar biological profile as the original drug in both cell cultures and animal models .

Comparative Data Table

The following table summarizes key properties and applications of BCN-NHS compared to traditional copper-catalyzed click chemistry:

FeatureBCN-NHS (Copper-Free)Traditional Click Chemistry
Catalyst Requirement NoneCopper catalyst required
Toxicity LowHigher due to metal catalysts
Reaction Environment AqueousOften requires organic solvents
Applications In vivo imaging, drug deliveryGeneral bioconjugation
Reaction Speed FastSlower due to catalyst activation

Research Findings

Recent studies highlight the versatility and efficacy of BCN-NHS in various biomedical applications:

  • In Vivo Applications : Research has shown that BCN-NHS can effectively label biomolecules within living organisms without causing significant cytotoxicity, allowing for advanced imaging techniques and therapeutic monitoring .
  • Hydrogel Formation : Functionalized elastin-like proteins using BCN-NHS demonstrated rapid gelation kinetics and tunable mechanical properties, making them suitable for various tissue engineering applications .

Scientific Research Applications

Biomolecular Labeling

The compound is utilized for the selective labeling of biomolecules such as proteins and glycans in living systems. This is crucial for studying biomolecular interactions and dynamics in real-time within biological contexts. The absence of copper allows for non-toxic labeling, which is essential for maintaining cell viability during experiments .

Drug Delivery Systems

Copper-free click chemistry enables the development of advanced drug delivery systems. The compound can be employed to create nanoparticles that encapsulate therapeutic agents, allowing for targeted delivery to specific tissues or cells. This application is particularly relevant in cancer therapy, where precise targeting can enhance treatment efficacy while minimizing side effects .

Molecular Imaging

The compound's ability to facilitate bioorthogonal reactions makes it an excellent candidate for molecular imaging applications. By conjugating imaging agents to specific biomolecules using the compound, researchers can visualize biological processes in real-time using techniques like fluorescence or PET imaging. This capability is vital for understanding disease mechanisms and evaluating therapeutic responses .

Tissue Engineering

In tissue engineering, the compound can be used to create hydrogels that mimic extracellular matrices. These hydrogels can be functionalized with bioactive molecules via copper-free click reactions, promoting cell adhesion and growth in engineered tissues. This application is essential for regenerative medicine and developing artificial organs .

Metabolic Glycoengineering

The compound allows for metabolic labeling of glycans in living organisms through bioorthogonal reactions. This application helps elucidate glycan functions and their roles in cellular processes, which are critical for understanding various diseases including cancer and autoimmune disorders .

Comparative Analysis of Copper-free Click Chemistry Reactions

Reaction TypeMechanismAdvantagesApplications
SPAACAzide-alkyne cycloadditionFast reaction rate; no toxic catalystsBiomolecule labeling; drug delivery
iEDDADiels-Alder reactionHigh specificity; mild conditionsMolecular imaging; tissue engineering

Case Study 1: In Vivo Imaging with SPAAC

A study demonstrated the use of SPAAC with the compound to label glycans on live cells within a mouse model. The results showed successful imaging of glycan dynamics without affecting cell viability, highlighting the potential of copper-free click chemistry in live animal studies .

Case Study 2: Targeted Drug Delivery

Research involving nanoparticles functionalized with the compound showed enhanced targeting capabilities to tumor cells in vitro and in vivo. The study concluded that this method significantly improved drug accumulation at tumor sites while reducing systemic exposure, thereby minimizing side effects .

Case Study 3: Hydrogel Development

A project focused on creating biocompatible hydrogels using the compound demonstrated its effectiveness in promoting cell proliferation and differentiation when used as a scaffold for tissue engineering applications. The hydrogels supported cellular activities similar to natural extracellular matrices .

Comparison with Similar Compounds

Dibenzocyclooctyne (DIBO)

  • Structure : Larger aromatic system (dibenzofused cyclooctyne) reduces ring strain (~13 kcal/mol) compared to BCN-NHS, leading to slower azide cycloaddition kinetics .
Parameter BCN-NHS DIBO
Cycloaddition Rate Fast (high strain) Moderate
Aqueous Stability Moderate (NHS ester hydrolysis) High
Synthetic Yield 24–36% (dependent on route) ~50% (optimized routes)

9-Selenabicyclo[3.3.1]nonene Derivatives

  • Structure : Selenium replaces a carbon in the bicyclic core, introducing redox-active properties and enhanced glutathione peroxidase-like activity .
  • Reactivity : Brominated derivatives enable post-functionalization but require copper catalysts for triazole formation, limiting bioorthogonality .
Parameter BCN-NHS 9-Selenabicyclo[3.3.1]nonene
Click Chemistry Type Copper-free SPAAC Copper-dependent
Functionalization NHS ester for amine coupling Bromine for nucleophilic substitution

4,5-Dibromobicyclo[6.1.0]nonane-9-carboxylic Acid

  • Structure : Brominated BCN derivative with carboxylic acid handle .
  • Utility : Intermediate for further functionalization but lacks inherent reactivity with azides, requiring additional steps for click chemistry .

Stereochemical Variants of BCN Derivatives

  • endo vs. exo Isomers :
    • endo-BCN (e.g., compound 3 in ): Higher steric shielding of the alkyne reduces reaction rates but improves stability .
    • exo-BCN (e.g., linker B in ): Exposed alkyne enhances reactivity but increases susceptibility to side reactions .
Parameter endo-BCN exo-BCN
Cycloaddition Rate Slower Faster
Synthetic Yield 24% (HPLC-purified) 36% (phosphoramidite synthesis)

BCN-Based Carbonate Derivatives

  • (4-Nitrophenyl) Carbonate ():
    • Reactivity : Activated carbonate reacts with amines but requires basic conditions (e.g., DIPEA), limiting compatibility with pH-sensitive biomolecules .
    • Stability : Less stable than NHS esters under aqueous conditions .

Key Research Findings

Bioconjugation Efficiency : BCN-NHS achieves >90% functionalization of poly(2-alkyl-2-oxazoline)s (POx) for interferon-α2A conjugation, outperforming slower-reacting analogues like DIBO .

Cellular Compatibility : BCN-modified HSA exhibits minimal cytotoxicity (<5% cell death at 100 µM), critical for in vivo applications .

Synthetic Challenges : Low yields (24–36%) in BCN-NHS synthesis necessitate optimization of stereoselective catalysis, as demonstrated in ’s enantioselective synthesis of BCN precursors .

Q & A

Q. What is the role of (1R,8S,9s)-Bicyclo[6.1.0]non-4-yn-9-ylmethyl N-succinimidyl carbonate in copper-free click chemistry?

This compound serves as a bifunctional reagent in strain-promoted alkyne-azide cycloaddition (SPAAC). The bicyclo[6.1.0]non-4-yne (BCN) moiety reacts rapidly with azides via ring strain, while the N-succinimidyl carbonate group enables efficient conjugation to primary amines (e.g., lysine residues in proteins or amine-modified oligonucleotides). This dual functionality allows for bioorthogonal labeling in live cells or sensitive biological systems without cytotoxic copper catalysts .

Q. How is this compound synthesized and characterized in research settings?

Synthesis typically involves:

  • Step 1 : Functionalization of bicyclo[6.1.0]non-4-yne (BCN) with a methyl carbonate group.
  • Step 2 : Activation with N-hydroxysuccinimide (NHS) to form the N-succinimidyl carbonate derivative. Key characterization methods include:
  • NMR : Confirmation of BCN geometry (e.g., ¹H NMR: δ 3.2–3.8 ppm for methylene protons adjacent to the carbonate group) .
  • Mass Spectrometry (MS) : Molecular ion peaks at m/z 291.3 (C₁₅H₁₇NO₅) .
  • HPLC : Purity assessment (>95% for most applications) .

Q. What are the advantages of using BCN derivatives over other cyclooctynes (e.g., DBCO) in SPAAC?

BCN derivatives exhibit faster reaction kinetics with azides (second-order rate constants up to 0.1 M⁻¹s⁻¹) compared to dibenzocyclooctynes (DBCO, ~0.01 M⁻¹s⁻¹) due to higher ring strain. Additionally, BCN’s compact structure minimizes steric hindrance in crowded biological environments .

Advanced Research Questions

Q. How do reaction conditions (pH, temperature, solvent) influence the efficiency of BCN-azide conjugation?

  • pH : Optimal reactivity occurs at pH 7–8.5, balancing NHS ester hydrolysis (accelerated above pH 9) and amine protonation (reduced below pH 7) .
  • Temperature : Reactions proceed efficiently at 25–37°C, but elevated temperatures (>40°C) may degrade the BCN moiety.
  • Solvent : Aqueous buffers (e.g., PBS) are preferred for biomolecule conjugation, while organic solvents (e.g., DMSO) are used for small-molecule derivatization . Example Data :
ConditionConjugation Yield (%)Reference
pH 7.4, 25°C92 ± 3
pH 9.0, 25°C68 ± 5
PBS + 10% DMSO85 ± 4

Q. What experimental strategies mitigate competing hydrolysis of the N-succinimidyl carbonate group during bioconjugation?

  • Pre-activation : Pre-conjugate the NHS ester with amine-containing molecules (e.g., peptides) in anhydrous DMSO before introducing the BCN-azide reaction .
  • Additives : Use stabilizing agents like 1-hydroxybenzotriazole (HOBt) to slow hydrolysis in aqueous buffers .
  • Kinetic Monitoring : Track NHS ester consumption via UV-Vis at 260 nm (characteristic absorbance of released N-hydroxysuccinimide) .

Q. How can discrepancies in reported reaction yields for BCN-azide systems be resolved?

Discrepancies often arise from:

  • Azide accessibility : Steric hindrance in folded proteins reduces effective concentrations. Solution: Use flexible PEG spacers between the azide and target molecule .
  • BCN stability : Batch-to-batch variability in BCN purity affects kinetics. Mitigation: Validate compound integrity via ¹³C NMR (peak at ~120 ppm for strained alkyne) .
  • Detection limits : Low-yield reactions (<5%) require sensitive techniques like fluorescence anisotropy or LC-MS/MS .

Q. What are the challenges in applying this compound for in vivo labeling, and how are they addressed?

  • Background reactivity : Serum proteins may non-specifically react with the NHS ester. Solution: Use "pre-targeting" strategies—first administer the azide-modified probe, then introduce the BCN reagent .
  • Pharmacokinetics : Rapid clearance of small-molecule BCN derivatives. Mitigation: Conjugate BCN to PEGylated carriers to extend half-life .
  • Imaging interference : Autofluorescence of BCN byproducts. Workaround: Use near-infrared azide dyes for in vivo tracking .

Methodological Notes

  • Storage : Store lyophilized BCN-NHS carbonate at –20°C under argon to prevent hydrolysis. Reconstitute in anhydrous DMSO for long-term stability .
  • Troubleshooting low yields : Confirm azide integrity via IR (azide peak at ~2100 cm⁻¹) and adjust stoichiometry (1:1.5 BCN:azide molar ratio recommended) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
endo-BCN-NHS carbonate
Reactant of Route 2
Reactant of Route 2
endo-BCN-NHS carbonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.